molecular formula C10H5F5O2 B1146513 Pentafluorobenzyl acrylate CAS No. 153614-61-0

Pentafluorobenzyl acrylate

Cat. No. B1146513
M. Wt: 252.14
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds similar to pentafluorobenzyl acrylate, such as pentabromobenzyl acrylate, typically involves processes like bromination and esterification, starting from base materials such as toluene. These processes lead to the formation of reactive intermediates, which are then transformed into the desired product through further chemical reactions, including esterification with acrylic acid, under specific conditions involving solvents, catalysts, and inhibitors (Gao Cun-sheng, 2012).

Molecular Structure Analysis

The molecular structure of pentafluorobenzyl acrylate derivatives can be characterized using techniques such as NMR and FT-IR. These analytical methods provide detailed information about the chemical structure and functional groups present in the molecule, essential for understanding its reactivity and properties (Gao Cun-sheng, 2012).

Chemical Reactions and Properties

Pentafluorobenzyl acrylate and its derivatives exhibit high reactivity towards various nucleophiles due to the presence of the pentafluorobenzyl group, making them suitable for a range of chemical modifications. This reactivity is exploited in the synthesis of multifunctional materials, where the polymers obtained from pentafluorophenyl acrylate derivatives can react with primary and secondary amines, as well as alcohols, under specific conditions to yield products with desired functionalities (M. Eberhardt et al., 2005).

Physical Properties Analysis

The physical properties of pentafluorobenzyl acrylate derivatives, such as solubility, thermal stability, and polymerization behavior, are significantly influenced by the fluorinated groups in their structure. These properties are crucial for determining the materials' suitability for specific applications, including their use as flame retardants and in the creation of functional polymers with tailored characteristics (M. Eberhardt et al., 2005).

Chemical Properties Analysis

The chemical properties of pentafluorobenzyl acrylate derivatives, including their reactivity, stability, and compatibility with various chemical reagents, are foundational to their application in creating novel materials. The ability to undergo controlled reactions with thiols, amines, and other functional groups allows for the synthesis of polymers and copolymers with specific properties, such as enhanced thermal stability, flame retardancy, and mechanical strength (M. Eberhardt et al., 2005).

Scientific Research Applications

Application in Polymer Chemistry

  • Methods of Application or Experimental Procedures : PFBA is prepared from acrylic acid and 2,3,4,5,6-pentafluorobenzyl bromide in the presence of anhydrous potassium carbonate and BHT . The yield is 82% for a reaction based on 2.5 g of 2,3,4,5,6-pentafluorobenzyl bromide .

  • Results or Outcomes : The resulting Poly(pentafluorobenzyl methacrylate) can be further modified with amines, thiols, and carbonylthiolates . This allows for the creation of a variety of polymers with different properties, expanding the potential applications of these materials .

Application in Polymerisation-Induced Self Assembly (PISA)

  • Methods of Application or Experimental Procedures : In PISA, the hydrophobic chain of an amphiphilic block copolymer is grown in situ. If a sufficiently asymmetric diblock copolymer is targeted, the aggregate morphology evolves from spheres to cylinders to vesicles to bilayers via various ‘exotic’ intermediates during the growth of the insoluble second block .

  • Results or Outcomes : The resulting block copolymer nanoparticles have potential applications in medicine, biology, materials science, energy, coating, and many more .

Application in Coatings and Paints

  • Results or Outcomes : The resulting coatings and paints have a number of desirable properties, including good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance .

Application in Adhesives

  • Results or Outcomes : The resulting adhesives have a number of desirable properties, including good impact toughness, resistance to breakage, and fairly good heat and oil resistance .

Application in Cosmetics

  • Results or Outcomes : The resulting cosmetic products have a number of desirable properties, including good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance .

Application in Biomedical Field

  • Results or Outcomes : The resulting biomedical products have a number of desirable properties, including good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance .

Safety And Hazards

Safety data for Pentafluorobenzyl acrylate suggests that it should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

While specific future directions for Pentafluorobenzyl acrylate were not found in the search results, the field of acrylate chemistry, particularly in the area of polymerization-induced self-assembly (PISA), is a topic of ongoing research . This includes the development of new initiation processes, the creation of high-order structures, and the production of hybrid materials .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMJGUSJTKJBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorobenzyl acrylate

CAS RN

153614-61-0
Record name 153614-61-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
24
Citations
JM Noy, AK Friedrich, K Batten, MN Bhebhe… - …, 2017 - ACS Publications
A methacrylic polymer undergoing highly efficient para-fluoro substitution reactions is presented. A series of well-defined poly(2,3,4,5,6-pentafluorobenzyl methacrylate) (pPFBMA) …
Number of citations: 42 pubs.acs.org
W Li, XY Ma, J Yan, W Zou, W Zheng… - Journal of Applied …, 2022 - Wiley Online Library
… In this study, BA, GMA, and pentafluorobenzyl acrylate (PFBA) were used as raw materials, and PSAs were prepared by free radical solution polymerization. The glass transition …
Number of citations: 0 onlinelibrary.wiley.com
JM Antonucci, JW Stansbury - 1993 - osti.gov
… insertion condensation reaction was further extended to include the synthesis of polyfluorinated aryl difunctional monomers and oligomers, eg from 2,3,4,5,6-pentafluorobenzyl acrylate …
Number of citations: 3 www.osti.gov
R Abu Bakar, Y Li, OP Hewitson, PJ Roth… - ACS Applied Materials …, 2022 - ACS Publications
… 2,3,4,5,6-Pentafluorobenzyl acrylate (PFBA) monomer was first synthesized (see Scheme 1A and Figure S1), followed by copolymerization with n-butyl acrylate (BA) via free-radical …
Number of citations: 5 pubs.acs.org
J Engelke, VX Truong - Polymer Chemistry, 2020 - pubs.rsc.org
… PFP-containing monomers, such as pentafluorostyrene and pentafluorobenzyl acrylate, are commercially available and can be polymerised using a range of techniques, including atom …
Number of citations: 8 pubs.rsc.org
J Engelke, BT Tuten, R Schweins, H Komber… - Polymer …, 2020 - pubs.rsc.org
… The functional monomer pentafluorobenzyl acrylate (PFBA) was synthesized in a one-pot … (RAFT) polymerization of the functional monomer pentafluorobenzyl acrylate (PFBA) and tert-…
Number of citations: 22 pubs.rsc.org
D Sathe, J Zhou, H Chen, BR Schrage, S Yoon… - Polymer …, 2022 - pubs.rsc.org
Fluorinated polymers are important functional materials for a broad range of applications, but the recycling of current fluorinated polymers is challenging. We present the first example of …
Number of citations: 7 pubs.rsc.org
O Daikos, S Naumov, W Knolle, K Heymann… - Physical Chemistry …, 2016 - pubs.rsc.org
Pentabrominated and fluorinated aromatic (meth)acrylates as well as their non-halogenated counterparts have been studied with the aim to avoid conventional photoinitiators and to …
Number of citations: 12 pubs.rsc.org
J Lequieu, AJD Magenau - Polymer Chemistry, 2021 - pubs.rsc.org
… transitions, intriguingly, order-to-order transitions were observed with TEM from spheres to worms using a poly(oligo(ethylene oxide) methacrylate)-block-poly(pentafluorobenzyl acrylate…
Number of citations: 21 pubs.rsc.org
T Scherzer, O Savchuk, S Naumov, W Knolle… - radtech.org
… were used in this study (Figure 1): pen ta bromophenyl acrylate (PBPA), pentafluorophenyl acrylate (PFPA), pen ta bromo ben zyl acrylate (PBBA), pentafluorobenzyl acrylate (PFBA), …
Number of citations: 4 radtech.org

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